Cas no 1013782-63-2 (1,5-dimethyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide)

1,5-dimethyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide 化学的及び物理的性質
名前と識別子
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- 1,5-dimethyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide
- 1H-Pyrazole-3-carboxamide, 1,5-dimethyl-N-2-thiazolyl-
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- インチ: 1S/C9H10N4OS/c1-6-5-7(12-13(6)2)8(14)11-9-10-3-4-15-9/h3-5H,1-2H3,(H,10,11,14)
- InChIKey: XAJKBVQYSAUIEC-UHFFFAOYSA-N
- ほほえんだ: N1(C)C(C)=CC(C(NC2=NC=CS2)=O)=N1
じっけんとくせい
- 密度みつど: 1.42±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 5.87±0.70(Predicted)
1,5-dimethyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2446-0147-10mg |
1,5-dimethyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide |
1013782-63-2 | 90%+ | 10mg |
$118.5 | 2023-05-16 | |
Life Chemicals | F2446-0147-20μmol |
1,5-dimethyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide |
1013782-63-2 | 90%+ | 20μl |
$118.5 | 2023-05-16 | |
Life Chemicals | F2446-0147-25mg |
1,5-dimethyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide |
1013782-63-2 | 90%+ | 25mg |
$163.5 | 2023-05-16 | |
Life Chemicals | F2446-0147-2μmol |
1,5-dimethyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide |
1013782-63-2 | 90%+ | 2μl |
$85.5 | 2023-05-16 | |
Life Chemicals | F2446-0147-30mg |
1,5-dimethyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide |
1013782-63-2 | 90%+ | 30mg |
$178.5 | 2023-05-16 | |
Life Chemicals | F2446-0147-100mg |
1,5-dimethyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide |
1013782-63-2 | 90%+ | 100mg |
$372.0 | 2023-05-16 | |
Life Chemicals | F2446-0147-1mg |
1,5-dimethyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide |
1013782-63-2 | 90%+ | 1mg |
$81.0 | 2023-05-16 | |
Life Chemicals | F2446-0147-20mg |
1,5-dimethyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide |
1013782-63-2 | 90%+ | 20mg |
$148.5 | 2023-05-16 | |
Life Chemicals | F2446-0147-75mg |
1,5-dimethyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide |
1013782-63-2 | 90%+ | 75mg |
$312.0 | 2023-05-16 | |
Life Chemicals | F2446-0147-5mg |
1,5-dimethyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide |
1013782-63-2 | 90%+ | 5mg |
$103.5 | 2023-05-16 |
1,5-dimethyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide 関連文献
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1. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
1,5-dimethyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamideに関する追加情報
Introduction to 1,5-dimethyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide (CAS No. 1013782-63-2)
1,5-dimethyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide (CAS No. 1013782-63-2) is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrazole and thiazole derivatives, classes of heterocyclic compounds known for their broad spectrum of biological activities. The presence of multiple functional groups, including carboxamide, dimethyl substituents, and a thiazole ring, contributes to its unique chemical properties and potential pharmacological applications.
The nomenclature of this compound provides a detailed insight into its molecular structure. The term "1,5-dimethyl" indicates the presence of methyl groups at the 1st and 5th positions of the pyrazole ring, while "N-(1,3-thiazol-2-yl)" suggests the attachment of a thiazole moiety at the nitrogen atom of the pyrazole ring. Finally, "3-carboxamide" denotes a carboxamide functional group at the 3rd position of the pyrazole ring. This precise naming adheres to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature standards, ensuring clarity and consistency in scientific communication.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the potential biological activities of 1,5-dimethyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide with greater precision. Studies have shown that this compound exhibits promising interactions with various biological targets, including enzymes and receptors involved in inflammatory pathways. The structural features of this molecule, particularly the combination of pyrazole and thiazole rings, are believed to contribute to its ability to modulate these pathways effectively.
In particular, the thiazole ring is a well-known pharmacophore in drug discovery due to its presence in numerous bioactive natural products and synthetic drugs. Its sulfur-containing heteroatom allows for strong hydrogen bonding interactions with biological targets, enhancing binding affinity. The carboxamide group, on the other hand, can participate in both polar and non-polar interactions, further influencing the compound's pharmacokinetic properties. These features make 1,5-dimethyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide a valuable candidate for further investigation in drug development.
Current research in medicinal chemistry has focused on leveraging structural diversity to identify novel therapeutic agents. The dimethyl substituents at the 1st and 5th positions of the pyrazole ring may play a crucial role in optimizing solubility and metabolic stability. By fine-tuning these substituents, chemists can enhance the compound's bioavailability and reduce potential side effects. Additionally, modifications to the thiazole ring, such as introducing halogen atoms or other heteroatoms, could further modulate its biological activity.
One notable area of investigation has been the exploration of 1,5-dimethyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide as a potential therapeutic agent for inflammatory diseases. In vitro studies have demonstrated its ability to inhibit key enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are pivotal in producing pro-inflammatory mediators like prostaglandins and leukotrienes. By inhibiting their activity, this compound may offer a novel approach to managing conditions characterized by excessive inflammation.
Furthermore, preclinical studies have shown that derivatives of pyrazole-thiazole hybrids exhibit significant anti-cancer properties. The structural motif of 1,5-dimethyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide is reminiscent of several compounds that have shown efficacy against various cancer cell lines. Mechanistic studies suggest that it may induce apoptosis by disrupting mitochondrial function or inhibiting key signaling pathways involved in cell proliferation. These findings highlight its potential as an anti-cancer therapeutic or as a lead compound for further derivatization.
The synthesis of 1,5-dimethyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide presents both challenges and opportunities for synthetic chemists. Traditional synthetic routes often involve multi-step processes requiring specialized reagents and conditions. However, recent advances in green chemistry have led to more sustainable methods for constructing complex heterocyclic frameworks. For instance, catalytic hydrogenation and microwave-assisted synthesis have been employed to streamline reactions while minimizing waste generation.
Another emerging trend is the use of computational tools to guide synthetic design. By predicting reaction outcomes before conducting experiments, researchers can optimize synthetic pathways more efficiently. This approach has already been applied to develop novel synthetic routes for complex molecules like 1,5-dimethyl-N-(13-thiazol-2-yll)-lH-pyraz ole -3-carbox amide。 Such innovations not only accelerate drug discovery but also contribute to cost-effective production processes.
The pharmacological evaluation of CAS No 1013782632 is an ongoing process, with researchers exploring its interactions with various biological targets�� In addition to its anti-inflammatory and anti-cancer potential, preliminary studies suggest that it may also exhibit antimicrobial properties。 This versatility makes it an attractive candidate for developing multi-target drugs, which are designed to address multiple therapeutic needs simultaneously。
In conclusion, l ,5 - dim eth yl - N - ( l , 3 - thi az ol - 2 - yl ) - l H - p y ra z ole - 3 - car box am ide ( CAS No . 10 l 37 s7 e82 -6 32 ) represents a promising compound with diverse biological activities。 Its unique structural features, including multiple functional groups and heterocyclic rings, make it a valuable scaffold for drug discovery。 Ongoing research aims to elucidate its mechanism(s) of action, optimize its pharmacokinetic properties, and develop it into a lead candidate for clinical trials。 As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in addressing unmet medical needs。
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